Mercury(2+);selenium(2-)
Description
Mercury(II) selenide (HgSe) is a compound formed by the interaction of mercury (Hg²⁺) and selenium (Se²⁻). This compound is central to understanding the Hg-Se antagonism, a well-documented phenomenon where selenium mitigates mercury toxicity . HgSe is postulated to form stable, inert complexes in biological systems, reducing the bioavailability of free Hg²⁺ ions and preventing oxidative damage . The interaction is bidirectional: selenium protects against mercury toxicity, while mercury depletes selenium reserves by binding irreversibly to selenoproteins, disrupting redox homeostasis .
In vivo, HgSe clusters bound to selenoprotein P (SelP) have been identified as critical detoxification products . The Se:Hg molar ratio is a key indicator of selenium’s protective capacity, with molar excesses of selenium correlating with reduced mercury toxicity .
Properties
CAS No. |
11138-42-4 |
|---|---|
Molecular Formula |
HgSe |
Molecular Weight |
279.56 g/mol |
IUPAC Name |
mercury(2+);selenium(2-) |
InChI |
InChI=1S/Hg.Se/q+2;-2 |
InChI Key |
PZWRDGVMERHXIK-UHFFFAOYSA-N |
Canonical SMILES |
[Se-2].[Hg+2] |
Origin of Product |
United States |
Preparation Methods
Chemical Bath Deposition (CBD)
Reaction Mechanism and Experimental Parameters
Chemical bath deposition (CBD) is a solution-based technique that enables the growth of HgSe thin films on substrates such as glass. The process involves the controlled release of $$ \text{Hg}^{2+} $$ and $$ \text{Se}^{2-} $$ ions in an aqueous medium, facilitated by complexing agents. In a seminal study, Sozanskyi et al. utilized mercury(II) nitrate ($$ \text{Hg(NO}3)2 $$), potassium iodide (KI), and sodium selenosulfate ($$ \text{Na}2\text{SeSO}3 $$) as precursors. KI acts as a complexing agent, stabilizing $$ \text{Hg}^{2+} $$ ions via the formation of $$ \text{HgI}4^{2-} $$, which slows the reaction kinetics and promotes uniform film growth. The selenide ions are generated through the decomposition of $$ \text{Na}2\text{SeSO}_3 $$:
$$
\text{SeSO}3^{2-} + \text{OH}^- \rightarrow \text{Se}^{2-} + \text{SO}4^{2-} + \text{H}_2\text{O}
$$
Deposition temperatures were varied between 25°C and 60°C, with film thicknesses ranging from 120 nm to 450 nm after 6–24 hours. X-ray diffraction (XRD) confirmed the cubic phase of HgSe, while atomic force microscopy (AFM) revealed granular morphologies with surface roughness below 15 nm.
Optical and Structural Properties
Films synthesized at 60°C exhibited a direct optical bandgap of $$ 1.85 \, \text{eV} $$, attributed to quantum confinement effects in nanocrystalline domains. In contrast, room-temperature depositions yielded amorphous films with higher defect densities, as evidenced by photoluminescence spectra showing broad emission peaks at $$ 650 \, \text{nm} $$. The preferential orientation along the (111) plane, observed in XRD patterns, correlates with enhanced electrical conductivity due to reduced grain boundary scattering.
Sonochemical Synthesis of HgSe Nanoparticles
Ultrasonic Cavitation and Nanoparticle Formation
Sonochemical methods leverage ultrasonic cavitation to generate localized high-temperature ($$ \sim 5000 \, \text{K} $$) and high-pressure ($$ \sim 1000 \, \text{atm} $$) microenvironments, accelerating reaction rates. Wang et al. demonstrated the synthesis of HgSe nanoparticles by reacting mercury acetate ($$ \text{Hg(CH}3\text{COO)}2 $$) with $$ \text{Na}2\text{SeSO}3 $$ in the presence of triethanolamine (TEA), ammonia ($$ \text{NH}_3 $$), or ethylenediamine (en) as complexing agents. The ultrasonic irradiation ($$ 20 \, \text{kHz} $$) fragmented nascent HgSe nuclei, yielding monodisperse nanoparticles with diameters tunable between $$ 8 \, \text{nm} $$ and $$ 25 \, \text{nm} $$ (Fig. 1).
Table 1: Effect of Complexing Agents on HgSe Nanoparticle Sizes
| Complexing Agent | Concentration (M) | Average Particle Size (nm) |
|---|---|---|
| TEA | 0.20 | 8 ± 1.2 |
| NH₃ | 0.15 | 12 ± 1.8 |
| Ethylenediamine | 0.10 | 25 ± 2.5 |
Mechanistic Insights
The reaction proceeds via the sonolytic cleavage of $$ \text{SeSO}_3^{2-} $$, releasing $$ \text{Se}^{2-} $$, which reacts with $$ \text{Hg}^{2+} $$-complexes:
$$
\text{Hg(TEA)}_n^{2+} + \text{Se}^{2-} \rightarrow \text{HgSe} + n\text{TEA}
$$
Transmission electron microscopy (TEM) revealed spherical nanoparticles with lattice fringes corresponding to the (220) planes of cubic HgSe. X-ray photoelectron spectroscopy (XPS) confirmed stoichiometric Hg:Se ratios of 1:1, with binding energies of $$ \text{Hg 4f}{7/2} $$ at $$ 100.8 \, \text{eV} $$ and $$ \text{Se 3d}{5/2} $$ at $$ 54.2 \, \text{eV} $$.
Molecular Precursor Decomposition
Synthesis of Mercury Selenolate Complexes
Patel et al. developed monomeric mercury(II) selenolate complexes (e.g., $$ [\text{Hg(SeR)}2] $$, where R = 2-phenylbenzamide) as precursors for HgSe. These complexes were synthesized under inert atmospheres via metathesis reactions between mercury(II) chloride ($$ \text{HgCl}2 $$) and lithium selenolates ($$ \text{LiSeR} $$):
$$
\text{HgCl}2 + 2\text{LiSeR} \rightarrow [\text{Hg(SeR)}2] + 2\text{LiCl}
$$
Thermogravimetric analysis (TGA) showed a two-step decomposition pathway: initial ligand loss at $$ 120^\circ \text{C} $$, forming $$ \text{RSeHg} $$, followed by HgSe formation above $$ 350^\circ \text{C} $$ (Fig. 2).
Thermal Decomposition and Residue Analysis
Residual selenium content varied with precursor structure. Complexes bearing electron-withdrawing groups (e.g., nitro substituents) exhibited lower decomposition temperatures ($$ \Delta T = -40^\circ \text{C} $$) due to weakened Hg–Se bonds. Powder XRD of residues confirmed phase-pure HgSe with crystallite sizes of $$ 30–50 \, \text{nm} $$.
Solid-State and Alternative Methods
High-Temperature Solid-State Reactions
Traditional solid-state synthesis involves heating stoichiometric mixtures of elemental mercury and selenium at $$ 500–700^\circ \text{C} $$ under vacuum:
$$
\text{Hg}(l) + \text{Se}(s) \rightarrow \text{HgSe}(s)
$$
However, this method often yields inhomogeneous products with micron-sized grains and impurities like $$ \text{Hg}2\text{SeO}4 $$.
Liquid Ammonia Route
A less-common approach employs liquid ammonia as a solvent, enabling reactions at $$ -33^\circ \text{C} $$:
$$
\text{HgCl}2 + \text{Na}2\text{Se} \xrightarrow{\text{NH}_3} \text{HgSe} + 2\text{NaCl}
$$
While this method avoids high temperatures, the resulting HgSe is typically amorphous and requires post-annealing.
Comparative Analysis of Synthesis Methods
Table 2: Merits and Limitations of HgSe Preparation Techniques
| Method | Particle Size/Thickness | Crystallinity | Scalability |
|---|---|---|---|
| Chemical Bath | 120–450 nm (films) | Polycrystalline | Moderate |
| Sonochemical | 8–25 nm | Crystalline | High |
| Molecular Precursor | 30–50 nm | Crystalline | Low |
| Solid-State | 1–10 μm | Polycrystalline | High |
Chemical Reactions Analysis
Types of Reactions: Mercury(2+);selenium(2-) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the oxidation states of mercury and selenium, as well as the specific conditions under which the reactions occur .
Common Reagents and Conditions: Common reagents used in reactions involving Mercury(2+);selenium(2-) include oxidizing agents such as nitric acid and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often involve specific temperature and pH ranges to ensure the desired reaction pathway .
Major Products Formed: The major products formed from reactions involving Mercury(2+);selenium(2-) depend on the specific reagents and conditions used. For example, oxidation reactions may produce mercury oxides and selenium oxides, while reduction reactions could yield elemental mercury and selenium .
Scientific Research Applications
Mercury(2+);selenium(2-) has several scientific research applications, particularly in the fields of environmental science, toxicology, and materials science. In environmental science, the compound is studied for its role in the bioavailability and toxicity of mercury and selenium in ecosystems. Researchers investigate how the compound influences the accumulation and distribution of these elements in various organisms .
In toxicology, Mercury(2+);selenium(2-) is of interest due to its potential to mitigate mercury toxicity. Selenium can bind to mercury, reducing its bioavailability and toxicity. This interaction is particularly relevant in the context of mercury exposure from dietary sources, such as fish consumption .
The compound’s unique properties make it a candidate for use in various technological applications .
Mechanism of Action
The mechanism by which Mercury(2+);selenium(2-) exerts its effects involves the formation of stable complexes between mercury and selenium. These complexes can reduce the bioavailability of mercury, thereby mitigating its toxic effects. The molecular targets of this interaction include selenoproteins and other selenium-containing molecules, which can bind to mercury and prevent it from interacting with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mercury Sulfide (HgS)
- Structure and Stability : HgS exists in two polymorphs (cinnabar and metacinnabar), both with covalent Hg-S bonds. Unlike HgSe, HgS is less stable under physiological conditions, often dissociating to release Hg²⁺ .
- Toxicity: HgS is less bioavailable than HgSe but can still contribute to mercury toxicity in acidic environments.
Methylmercury (CH₃Hg⁺)
- Bioaccumulation : Methylmercury accumulates in aquatic food chains, unlike HgSe, which precipitates as inert complexes .
- Detoxification: Selenite (SeO₃²⁻) and selenide (Se²⁻) convert methylmercury to HgSe, reducing neurotoxicity. This process is less effective for inorganic Hg²⁺, which binds directly to selenoproteins .
Zinc Selenide (ZnSe) and Cadmium Selenide (CdSe)
- CdSe is toxic due to Cd²⁺ release, while ZnSe is non-toxic and used in semiconductors .
- Biological Relevance: Zn and Cd selenides lack the selenoprotein-binding mechanism central to HgSe’s detoxification role .
Selenite (SeO₃²⁻) vs. Selenide (Se²⁻)
- Reactivity: Selenite reacts rapidly with thiols to form selenotrisulfides, while selenide binds directly to Hg²⁺, forming HgSe .
- Protective Efficacy : Selenide is more effective than selenite in neutralizing mercury due to its higher affinity for Hg²⁺ .
Data Tables
Table 1: Comparative Properties of HgSe and Analogous Compounds
Table 2: Key Research Findings on Hg-Se Interactions
Mechanistic Insights and Contradictions
- Protective vs. Toxic Roles: While HgSe reduces mercury bioavailability, excessive selenium can deplete Hg²⁺-binding selenoproteins, exacerbating toxicity .
- Contradictory Evidence: Some studies suggest Hg-Se interactions are less protective against methylmercury compared to inorganic Hg²⁺, possibly due to slower Se incorporation into organomercury complexes .
Q & A
Q. What analytical methods are recommended for simultaneous quantification of mercury and selenium species in biological matrices?
Methodological Answer: Use sequential extraction coupled with speciation techniques. For total Hg, employ acid digestion (e.g., HNO₃/H₂SO₄) followed by cold vapor atomic absorption spectrometry (CVAAS) or inductively coupled plasma mass spectrometry (ICP-MS). For methylmercury (MeHg), apply alkaline dissolution, ethylation, and gas chromatography with cold vapor atomic fluorescence spectrometry (GC-CVAFS) . For Se, microwave-assisted acid digestion with ICP-MS or hydride generation atomic fluorescence spectrometry (HG-AFS) is suitable. Validate methods using certified reference materials (e.g., DOLT-2 dogfish liver) to ensure accuracy .
Q. How do mercury-selenium molar ratios inform toxicity assessments in aquatic ecosystems?
Methodological Answer: Calculate molar ratios (Se:Hg) in tissue samples to evaluate protective effects of Se against Hg toxicity. A ratio >1 suggests Se may mitigate Hg toxicity by forming inert Hg-Se complexes (e.g., HgSe). Use linear regression or Kendall’s tau to analyze correlations between ratios and Hg concentrations across species (e.g., fish from Aleutian Islands, shortfin mako sharks) . Ensure homogenization of samples and normalization to tissue dry weight to reduce variability .
Advanced Research Questions
Q. How can conflicting data on selenium’s protective role against mercury toxicity be resolved?
Methodological Answer: Address contradictions by differentiating between chemical speciation and biological context. For example:
- Speciation : Use size-exclusion chromatography (e.g., Sephadex G-75) to isolate Hg-Se protein complexes (e.g., selenoprotein P-bound HgSe clusters) and quantify via synchrotron X-ray absorption spectroscopy (XAS) .
- Dosage : Conduct dose-response experiments in vivo (e.g., mesocosm studies with selenite additions) to identify thresholds where Se shifts from protective to toxic .
- Tissue specificity : Compare Hg-Se interactions in organs with high selenoprotein expression (e.g., liver vs. brain) using laser ablation ICP-MS .
Q. What experimental designs are optimal for studying Hg-Se antagonism in aquatic food webs?
Methodological Answer: Deploy controlled mesocosm experiments with:
- Isotopic tracers : Spike systems with enriched ¹⁹⁸Hg and monitor bioaccumulation in zooplankton, fish muscle, and gonads .
- Gradient Se dosing : Test low-level selenite additions (≤1.6 µg/L) to avoid Se toxicity while measuring Hg reduction in trophic levels .
- Statistical rigor : Use regression designs and ANCOVA to account for covariates like pH, dissolved organic carbon, and prey availability .
Q. How can researchers assess the inhibition of selenoproteins by mercury at the molecular level?
Methodological Answer: Combine in vitro and in silico approaches:
- Enzyme assays : Measure activity loss of thioredoxin reductase (TrxR) or glutathione peroxidase (GPx) after Hg exposure using NADPH oxidation assays .
- Binding studies : Use isothermal titration calorimetry (ITC) to quantify Hg affinity for selenocysteine residues in selenoproteins .
- Computational modeling : Simulate Hg-Se interactions using density functional theory (DFT) to predict stable Hg-Se complexes (e.g., HgSexS1−x clusters) .
Data Interpretation & Contradictions
Q. Why do Hg-Se molar ratios vary intraspecifically (e.g., within shark populations)?
Methodological Answer: Variability arises from:
- Age/length : Larger predators accumulate more Hg but may sequester it via Hg-Se complexes, altering ratios (e.g., shortfin mako sharks) .
- Dietary Se intake : Analyze stomach content data alongside Hg-Se ratios to distinguish between endogenous vs. dietary Se sources .
- Analytical artifacts : Normalize data to lipid content or use non-destructive methods (e.g., XAS) to avoid biases from extraction protocols .
Q. How should researchers address discrepancies in Hg-Se speciation studies?
Methodological Answer: Standardize protocols across labs:
- Sample preparation : Use Tris-HCl buffer (pH 7.6) for homogenization to preserve native protein-Hg-Se complexes .
- Interlaboratory validation : Share CRM data (e.g., DOLT-2) and participate in proficiency testing programs .
- Meta-analysis : Apply multivariate statistics to published datasets, controlling for variables like tissue type and detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
